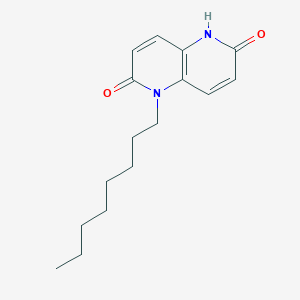
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione is a synthetic organic compound belonging to the naphthyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the octyl group: This step might involve alkylation reactions using octyl halides under basic conditions.
Formation of the dione structure: Oxidation reactions can be employed to introduce the dione functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen functionalities.
Reduction: Conversion of the dione to diol or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield additional ketone or carboxylic acid functionalities, while reduction could produce alcohols.
科学的研究の応用
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
類似化合物との比較
Similar Compounds
1-Octyl-1,5-naphthyridine: Lacks the dione functionality.
1,5-Naphthyridine-2,6-dione: Lacks the octyl group.
1-Octyl-quinoline-2,4-dione: Similar structure but different ring system.
Uniqueness
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione is unique due to the combination of the octyl group and the naphthyridine-dione core, which may confer distinct chemical and biological properties.
特性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC名 |
5-octyl-1H-1,5-naphthyridine-2,6-dione |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-4-5-6-7-12-18-14-9-10-15(19)17-13(14)8-11-16(18)20/h8-11H,2-7,12H2,1H3,(H,17,19) |
InChIキー |
AJQNNFDGXXFBNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C2=C(C=CC1=O)NC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)

![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)

![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
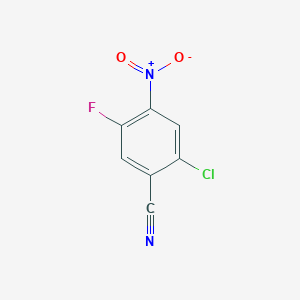
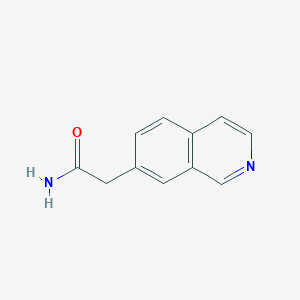
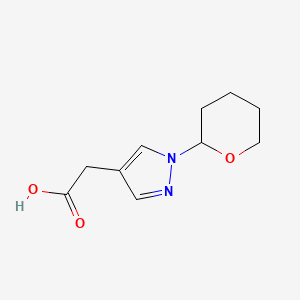

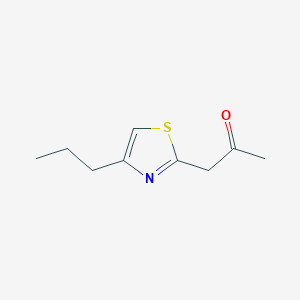
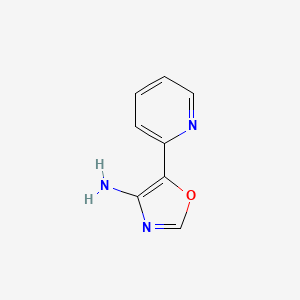
![8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667879.png)
![8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667880.png)
